3-(Aminomethyl)oxetane-3-carbonitrile
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Overview
Description
3-(Aminomethyl)oxetane-3-carbonitrile is an organic compound with the molecular formula C5H8N2O. It is characterized by the presence of an oxetane ring, an aminomethyl group, and a nitrile group. This compound is known for its stability and versatility in various chemical reactions .
Preparation Methods
The synthesis of 3-(aminomethyl)oxetane-3-carbonitrile involves several synthetic routes. One common method is the aza-Michael addition, which is a powerful technique for constructing C–N bonds. This method involves the reaction of oxetane derivatives with amines under specific conditions . Industrial production methods often involve the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(Aminomethyl)oxetane-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(Aminomethyl)oxetane-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-(aminomethyl)oxetane-3-carbonitrile involves its interaction with specific molecular targets. The oxetane ring is prone to nucleophilic ring-opening, which allows it to act as an electrophile. The aminomethyl group can participate in various nucleophilic reactions, making this compound highly reactive and versatile .
Comparison with Similar Compounds
3-(Aminomethyl)oxetane-3-carbonitrile can be compared with other similar compounds such as:
3-Aminooxetanes: These compounds also contain an oxetane ring and an amino group, but they exhibit different reactivity due to the absence of the nitrile group.
α-Aziridine Aldehydes: These molecules have similar amphoteric properties but differ in their structural features and reactivity.
Amino Isocyanates: These compounds are known for their unique reactivity in multi-component reactions.
The uniqueness of this compound lies in its combination of the oxetane ring, aminomethyl group, and nitrile group, which provides a distinct set of chemical properties and reactivity .
Properties
CAS No. |
1374653-22-1 |
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Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3-(aminomethyl)oxetane-3-carbonitrile |
InChI |
InChI=1S/C5H8N2O/c6-1-5(2-7)3-8-4-5/h1,3-4,6H2 |
InChI Key |
MXFBOXJSBFSDDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CN)C#N |
Origin of Product |
United States |
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